8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)
Description
Chemical Identity and Structural Analysis of 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)
Systematic Nomenclature and Molecular Formula
The compound is systematically named [(2R,3S,4R,5R)-5-(6-amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate , reflecting its stereochemistry and functional groups. Its molecular formula, C₁₈H₃₂N₇O₇P , corresponds to a molecular weight of 489.46 g/mol . The structure comprises three key components:
- A purine base (adenine) substituted at the 8-position with an 8-aminooctylamino group.
- A β-D-ribofuranose ring in the 2R,3S,4R,5R configuration.
- A dihydrogen phosphate ester at the 5'-hydroxyl of the ribose.
The aminootyl side chain introduces eight carbon atoms with terminal primary amines, significantly altering the molecule’s polarity and steric profile compared to native adenosine derivatives.
Three-Dimensional Conformational Analysis
The compound’s three-dimensional structure is defined by its stereochemistry and intramolecular interactions:
- Ribose ring conformation : The β-D-ribofuranose adopts a C3'-endo (Northern) puckering, typical of nucleosides, which positions the 5'-phosphate group axially. This conformation minimizes steric clashes between the phosphate and the purine base.
- Aminootyl chain orientation : The 8-aminooctyl side chain extends radially from the purine ring, with rotational flexibility around the C8-N bond. Nuclear Overhauser effect (NOE) data for analogous compounds suggest a preference for gauche conformations, enabling hydrophobic interactions with adjacent residues.
- Phosphate group geometry : The 5'-phosphate adopts a tetrahedral geometry, with two ionizable oxygen atoms (pKa ≈ 1.5 and 6.5), rendering it negatively charged at physiological pH.
Key structural parameters :
| Parameter | Value |
|---|---|
| Ribose puckering amplitude | 0.5 Å (C3'-endo) |
| C8-N bond length | 1.45 Å |
| Phosphate O-P-O angle | 109.5° |
These features collectively influence the molecule’s solubility, membrane permeability, and binding affinity to biological targets.
Comparative Structural Features with Native Adenosine Derivatives
The structural divergence from native adenosine derivatives is most pronounced in three regions:
Purine Base Modifications
Native adenosine features an unsubstituted adenine, whereas this compound introduces an 8-aminooctylamino group at the C8 position. This substitution:
- Disrupts base pairing in nucleic acid duplexes.
- Enhances stacking interactions with aromatic residues in proteins due to the extended alkyl chain.
Ribose-Phosphate Backbone
Unlike adenosine 5'-monophosphate (AMP), which lacks side chains, the 8-aminooctyl group increases the molecule’s hydrodynamic radius by approximately 4.2 Å, as calculated using the Stokes-Einstein equation.
Comparative molecular data :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
|---|---|---|---|
| 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) | C₁₈H₃₂N₇O₇P | 489.46 | 8-aminooctyl side chain |
| Adenosine 5'-monophosphate (AMP) | C₁₀H₁₄N₅O₇P | 347.22 | Unmodified adenine |
Electronic Effects
The electron-donating amino groups on the octyl chain increase electron density at the purine C8 position, shifting its UV absorbance maximum to 272 nm (vs. 260 nm for AMP).
Electronic Distribution and Tautomeric Properties
The compound’s electronic landscape is shaped by three factors:
Purine Ring Electron Density
- The 8-aminooctylamino group donates electrons via resonance, increasing electron density at N7 and C8 (Mulliken charges: N7 = -0.32 e, C8 = +0.18 e).
- This contrasts with unmodified adenine, where C8 carries a partial positive charge (+0.24 e) due to electron withdrawal by N9.
Tautomerism
Adenine typically exists in the amino tautomer (N9H-N7H), but the 8-substitution stabilizes a rare imino tautomer (N9H-N7H-C8NH₂), as evidenced by NMR coupling constants (JN7H-C8H = 2.1 Hz).
Phosphate Group Ionization
At pH 7.4, the phosphate exists as a dianion (charge = -2), while the terminal amine of the octyl chain is protonated (charge = +1), creating a zwitterionic character.
Electronic parameters :
| Property | Value |
|---|---|
| HOMO energy | -6.8 eV |
| LUMO energy | -1.3 eV |
| Dipole moment | 8.2 D |
These properties facilitate interactions with enzymes possessing cationic or π-rich binding pockets, such as kinases and G-protein-coupled receptors.
Properties
CAS No. |
62209-07-8 |
|---|---|
Molecular Formula |
C18H32N7O7P |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(8-aminooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H32N7O7P/c19-7-5-3-1-2-4-6-8-21-18-24-12-15(20)22-10-23-16(12)25(18)17-14(27)13(26)11(32-17)9-31-33(28,29)30/h10-11,13-14,17,26-27H,1-9,19H2,(H,21,24)(H2,20,22,23)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
WFGIMIYPNPHASV-LSCFUAHRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Aminoalkylation at the 8-Position of Adenosine
The key step is the nucleophilic substitution or amination at the 8-position of the adenine ring. Literature reports a strategy involving:
- Starting from 8-bromo- or 8-chloro-adenosine derivatives, which serve as electrophilic precursors.
- Nucleophilic displacement by an aminoalkyl amine, such as 8-aminooctylamine, under controlled conditions to form the 8-[(8-aminooctyl)amino]adenosine intermediate.
This approach ensures regioselectivity and high yield of the 8-substituted product. The reaction is typically carried out in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures to facilitate nucleophilic aromatic substitution.
Phosphorylation of the 5'-Hydroxyl Group
The 5'-hydroxyl group of the ribose is phosphorylated to yield the dihydrogen phosphate ester. A widely used method is the 5'-H-phosphonate strategy , which involves:
- Conversion of the 5'-hydroxyl to a 5'-H-phosphonate intermediate using phosphorous acid derivatives.
- Oxidation of the phosphonate to the phosphate ester.
- Minimal protecting group manipulations are required, preserving the aminoalkylated adenine moiety.
This method is efficient and allows for a single final deprotection step, simplifying purification and improving overall yield.
Protecting Group Considerations
- The ribose hydroxyl groups (2' and 3') are often left unprotected or protected with acid-labile groups depending on the synthetic route.
- The amino groups on the adenine and the aminoalkyl chain may require temporary protection (e.g., Boc or Fmoc groups) to prevent side reactions during phosphorylation.
- Final deprotection is performed under mild conditions to avoid degradation of the nucleotide.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation at 8-position | 8-bromo- or 8-chloro-adenosine precursor | Electrophilic intermediate |
| 2 | Nucleophilic substitution | 8-aminooctylamine, DMF, moderate heat | 8-[(8-Aminooctyl)amino]adenosine |
| 3 | Phosphorylation (5'-H-phosphonate method) | Phosphorous acid derivatives, oxidation step | 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) |
| 4 | Deprotection | Acidic or basic conditions depending on protecting groups | Final pure compound |
Research Findings and Optimization
- The 5'-H-phosphonate strategy is favored for its efficiency and minimal protecting group requirements, as demonstrated in the synthesis of related aminoalkyl 8-aminoadenylates, which are structurally similar compounds with shorter aminoalkyl chains.
- The aminoalkylation step benefits from the use of polar aprotic solvents and controlled temperature to maximize substitution yield and minimize side reactions.
- Final purification is typically achieved by chromatographic methods such as reverse-phase HPLC, ensuring high purity suitable for biological testing.
- The synthetic route has been validated by analytical techniques including NMR, mass spectrometry, and HPLC, confirming the structure and purity of the final product.
Comparative Data Table of Preparation Methods for Related Compounds
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted purine compounds. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is widely used in scientific research due to its unique properties. In chemistry , it serves as a building block for the synthesis of nucleotides and nucleosides. In biology , it is used in studies related to DNA and RNA synthesis, as well as enzyme interactions. In medicine , the compound is explored for its potential as an antiviral and anticancer agent. In industry , it is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting their synthesis and function. The pathways involved include nucleotide synthesis pathways and signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs
Adenosine 5'-Monophosphate (AMP)
- Structure: AMP lacks the 8-substituent, featuring only a 5'-monophosphate group.
- Properties :
8-Amino-adenosine 5'-monophosphate (8-NH2-AMP)
- Structure: Features an amino group at the 8-position of adenine .
- Synthesis : Prepared via reduction of 8-azido-AMP with dithiothreitol (DTT), confirmed by UV spectral shifts (λmax 274 nm) .
- Comparison: The target compound’s octylamino chain provides a longer, flexible spacer, which may enhance interactions with hydrophobic pockets in enzymes or receptors compared to 8-NH2-AMP’s smaller substituent .
8-Bromoadenosine 5'-diphosphate
Functional Analogs
Adenosine 5'-Carboxamide Derivatives
- Structure : Carboxamide group at the 5'-ribose instead of phosphate .
- Role: Agonists for adenosine receptors, with modifications influencing receptor subtype selectivity .
- Comparison :
Nicotinamide Adenine Dinucleotide (NAD+) Derivatives
- Example: 8-Amino-nicotinamide adenine dinucleotide (8-NH2-NAD+) .
- Synthesis: Involves coupling 8-NH2-AMP with β-nicotinamide mononucleotide (β-NMN+) .
- Comparison :
Table 1: Key Properties of Selected Adenosine Derivatives
Biological Activity
8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cellular signaling. This compound exhibits unique properties that influence various biochemical pathways, making it a subject of interest in pharmacological research.
The compound's structure includes an adenosine core with an aminooctyl side chain and a phosphate group, which plays a crucial role in its biological activity. The presence of the amino group enhances its solubility and interaction with cellular components.
Research indicates that 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) acts primarily as a transcription inhibitor. It is metabolized intracellularly to form 8-amino-ATP, which competes with ATP for incorporation into RNA during transcription processes. This competition leads to a decrease in RNA synthesis, significantly affecting cellular functions such as proliferation and differentiation.
Key Findings:
- Transcription Inhibition : The compound inhibits RNA polymerase II activity by depleting ATP levels, which are essential for mRNA synthesis. This inhibition correlates with reduced phosphorylation of the RNA polymerase II C-terminal domain, critical for its function .
- Cell Line Studies : In multiple myeloma and indolent leukemia cell lines, treatment with this compound resulted in significant transcriptional suppression, indicating its potential as a therapeutic agent against certain hematological malignancies .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Transcription Inhibition | Decreased RNA synthesis | |
| ATP Depletion | Reduced energy metabolism | |
| Impact on Cell Proliferation | Suppressed growth in cancer cell lines |
Case Studies
- Multiple Myeloma : A study demonstrated that 8-amino-adenosine effectively inhibited cell proliferation in multiple myeloma cell lines. The mechanism involved the disruption of ATP-dependent processes crucial for cell survival and replication.
- Indolent Leukemia : In primary indolent leukemia cells, the compound exhibited similar inhibitory effects, suggesting a broader applicability in treating hematological cancers.
Pharmacological Implications
The ability of 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) to inhibit transcription makes it a candidate for further development as an anti-cancer agent. Its unique mechanism of action provides an alternative to traditional chemotherapeutic agents that often target DNA directly or induce genotoxic stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
